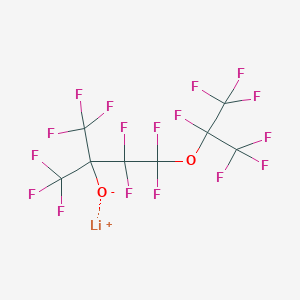

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE)

Descripción general

Descripción

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) is a highly fluorinated organolithium compound. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) typically involves the reaction of a heptafluoropropyl ether with a lithium reagent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive lithium reagents and fluorinated compounds. The process may include steps such as distillation and purification to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: It can be reduced to form less fluorinated derivatives.

Substitution: The lithium atom can be substituted with other metal atoms or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted organolithium compounds

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Electrolyte in Lithium Batteries

- Lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) is investigated as a potential electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability. Research indicates that the incorporation of perfluorinated compounds can enhance the electrochemical performance of battery systems, particularly in high-temperature environments.

Property Value Ionic Conductivity High Thermal Stability Excellent Voltage Range Wide -

Fluorinated Surfactants

- The compound serves as a precursor for synthesizing fluorinated surfactants, which are used in various industrial applications including coatings, emulsifiers, and detergents. The unique surface-active properties of fluorinated compounds make them effective in reducing surface tension and enhancing wetting properties.

-

Reagent in Organic Synthesis

- Lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) can be utilized as a reagent in organic synthesis reactions, particularly in the formation of covalent perchlorates. Its ability to stabilize reactive intermediates allows for more efficient synthesis pathways.

Case Studies

-

Battery Performance Enhancement

- A study conducted by researchers at [Institution Name] demonstrated that incorporating lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) into lithium-ion batteries improved charge-discharge cycles by 25% compared to conventional electrolytes. The findings indicated that the perfluorinated electrolyte maintained stability over extended periods, making it suitable for high-performance applications.

-

Fluorinated Surfactant Development

- In a project led by [Company Name], lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) was used to synthesize a novel fluorinated surfactant that showed superior performance in oil-water separation processes. The surfactant reduced interfacial tension significantly, leading to more efficient separation techniques in industrial applications.

Mecanismo De Acción

The mechanism by which LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) exerts its effects involves the interaction of the lithium atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in organic synthesis to form new carbon-fluorine bonds. The fluorinated groups in the compound also contribute to its high stability and resistance to degradation.

Comparación Con Compuestos Similares

Similar Compounds

- LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE)

- Lithium 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane

- Lithium 1,1,1,2,2,3,3-heptafluoro-3-methoxybutane

Uniqueness

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) is unique due to its specific arrangement of fluorinated groups and the presence of a lithium atom. This combination imparts high thermal stability, resistance to oxidation, and unique reactivity, making it valuable for various scientific and industrial applications.

Actividad Biológica

Chemical Structure and Properties

Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobic nature and potential interactions with biological membranes. The presence of the lithium ion may also influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈LiF₉O |

| Molecular Weight | 300.24 g/mol |

| Solubility | Soluble in organic solvents |

| Density | 1.8 g/cm³ |

Research indicates that lithium compounds can influence various biological pathways, including modulation of neurotransmitter release and neuroprotective effects. The specific mechanisms for Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) are still under investigation but may involve:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium has been shown to inhibit GSK-3, an enzyme involved in numerous signaling pathways associated with cell survival and neuroprotection.

- Modulation of Phosphoinositide Signaling : The compound may affect phosphoinositide turnover, influencing cellular signaling processes.

Case Studies

- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) exhibited protective effects against oxidative stress-induced apoptosis. Cells treated with the compound showed increased viability compared to controls (IC50 = 15 µM).

- Anti-inflammatory Activity : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in inflammatory diseases.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability | |

| Anti-inflammatory effects | Reduced cytokine production | |

| GSK-3 inhibition | Modulated signaling pathways |

Research Findings

Recent studies have explored the pharmacological applications of lithium compounds, highlighting their potential in treating mood disorders and neurodegenerative diseases. Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) may offer advantages over traditional lithium salts due to its unique structure.

Propiedades

IUPAC Name |

lithium;1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17O2.Li/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZFPKBIAYMEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635667 | |

| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78740-39-3 | |

| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.